molecular formula C12H10FNO3 B1438531 [2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]acetic acid CAS No. 1172370-81-8

[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]acetic acid

Cat. No.: B1438531
CAS No.: 1172370-81-8
M. Wt: 235.21 g/mol
InChI Key: GAOANHVMKXSMEG-UHFFFAOYSA-N
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Description

[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]acetic acid (CAS 1172370-81-8) is a high-purity chemical compound with a molecular formula of C12H10FNO3 and a molecular weight of 235.21 g/mol. It features an oxazole core substituted with a 4-fluorophenyl group at position 2, a methyl group at position 4, and an acetic acid moiety at position 5, offering versatile functionalization potential . This compound is of significant interest in pharmaceutical research, particularly as a lead compound in drug discovery campaigns. Its structural features are characteristic of scaffolds investigated for developing anticancer agents. The fluorinated phenyl group is a key component found in several potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, which are valuable targets in oncology . Furthermore, oxazole derivatives are frequently explored for their anti-inflammatory properties, with research indicating their potential to inhibit specific inflammatory pathways . Beyond pharmaceuticals, this compound may find applications in agricultural chemistry as a potential template for herbicides or pesticides, where the fluorinated phenyl group can enhance lipophilicity and biological activity . In material science, incorporating such oxazole derivatives into polymer matrices has been shown to enhance thermal stability and mechanical properties, opening avenues for developing high-performance materials . The synthetic route to this compound typically involves the preparation of a 4-fluorophenylacetyl chloride intermediate, followed by cyclization to form the oxazole ring. The final functionalization to yield the acetic acid moiety is often achieved through hydrolysis of ester intermediates under basic conditions . This product is intended for research purposes only and is not intended for human or veterinary use.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-4-methyl-1,3-oxazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-7-10(6-11(15)16)17-12(14-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOANHVMKXSMEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2=CC=C(C=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

  • Preparation of 4-fluorophenylacetyl chloride from 4-fluorophenylacetic acid.
  • Formation of the oxazole ring through cyclization reactions involving appropriate precursors.
  • Introduction of the methyl substituent at the 4-position of the oxazole ring.
  • Final functionalization to yield the acetic acid moiety attached to the oxazole ring.

Preparation of 4-Fluorophenylacetyl Chloride (Key Intermediate)

The acyl chloride intermediate is crucial for subsequent cyclization and coupling steps.

Method Reagents & Conditions Yield Notes
Thionyl chloride (SOCl₂) 4-Fluorophenylacetic acid dissolved in SOCl₂, reflux at 60–80°C for 1–7 hours under inert atmosphere (N₂) Up to 79% Excess SOCl₂ removed under reduced pressure; product used directly in next step; inert atmosphere prevents side reactions
Oxalyl chloride (COCl)₂ with catalytic DMF 4-Fluorophenylacetic acid in dichloromethane (DCM), oxalyl chloride added at 0–20°C, stirred 1–6 hours ~86% Reaction is vigorous with gas evolution; DMF catalyzes formation of acyl chloride; product isolated as yellow oil and used immediately

Synthesis of the Oxazole Core

The oxazole ring formation involves cyclization reactions often starting from chloromethyl oxazole derivatives or related intermediates.

  • A representative method involves the use of 4-(chloromethyl)-2-(4-fluorophenyl)-5-methyl-1,3-oxazole as a key intermediate.
  • This compound can be synthesized by reacting appropriate precursors such as substituted phenylacetic acids with reagents like phosphoryl chloride or N-bromosuccinimide under reflux conditions.
  • Typical yields for these intermediates range from 14% to 84% depending on the step and substituents.

Functionalization to [2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]acetic Acid

The final step involves introducing the acetic acid group at the 5-position of the oxazole ring.

  • Hydrolysis or saponification of ester intermediates using sodium hydroxide in methanol is common, with yields ranging from 56% to 84% for various analogs.
  • Coupling reactions using carbodiimide chemistry (e.g., DCC, EDCI) with additives like HOBt facilitate amide bond formation and subsequent transformations toward the target acid.
  • Purification is typically done by column chromatography or crystallization.

Representative Reaction Scheme and Conditions

Step Reaction Reagents & Conditions Yield (%) Reference
1 Conversion of 4-fluorophenylacetic acid to acyl chloride SOCl₂, DCM, 60°C, 1–3 h, N₂ atmosphere 71.5–79
2 Formation of chloromethyl oxazole intermediate Phosphoryl chloride, MeCN, 0°C to RT, overnight 79
3 Alkylation and cyclization to form oxazole ring K₂CO₃, MeCN, reflux 81
4 Hydrolysis to acetic acid derivative NaOH, MeOH, RT 56–84

Detailed Research Findings and Notes

  • The preparation of 4-(chloromethyl)-2-(4-fluorophenyl)-5-methyl-1,3-oxazole is a key intermediate step, achieved via chlorination of methyl-substituted oxazole derivatives using phosphoryl chloride or N-bromosuccinimide.
  • The use of carbodiimide coupling agents (DCC, EDCI) with additives like HOBt enhances coupling efficiency in forming amide or ester linkages in intermediates, improving overall yields.
  • The reaction conditions require inert atmosphere (nitrogen or argon) to prevent side reactions and decomposition of sensitive intermediates.
  • Purification steps often involve silica gel column chromatography with solvent systems such as petroleum ether/ethyl acetate mixtures, ensuring high purity of the final compound.
  • The yields reported vary depending on the substituents and exact conditions but generally fall within 56% to 86%, indicating moderate to good efficiency.

Summary Table of Key Reagents and Conditions

Compound/Step Reagents Solvent Temperature Time Yield (%) Notes
4-Fluorophenylacetyl chloride SOCl₂ or Oxalyl chloride + DMF DCM or neat 0–80°C 1–7 h 71.5–86 Inert atmosphere preferred
Chloromethyl oxazole intermediate Phosphoryl chloride MeCN 0°C to RT Overnight 79 Colorless solid
Alkylation/cyclization K₂CO₃ MeCN Reflux Several hours 81 Base-promoted
Hydrolysis to acid NaOH MeOH RT Several hours 56–84 Saponification

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the acetic acid moiety may be converted to a carboxylate group.

    Reduction: Reduction reactions can target the oxazole ring or the fluorophenyl group, leading to the formation of various reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the oxazole ring or the fluorophenyl group are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products:

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of reduced oxazole or fluorophenyl derivatives.

    Substitution: Formation of substituted oxazole or fluorophenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

One of the most significant applications of [2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]acetic acid is in pharmaceutical research, particularly as a potential lead compound in drug discovery. Its structural features may confer unique biological activities, making it a candidate for further investigation in therapeutic applications.

Case Study: Anti-inflammatory Properties
Research has indicated that compounds with oxazole rings exhibit anti-inflammatory properties. Studies have shown that derivatives of this compound could potentially inhibit inflammatory pathways, making them candidates for the development of new anti-inflammatory drugs.

Agricultural Chemistry

The compound may also find applications in agricultural chemistry as a potential herbicide or pesticide. The fluorinated phenyl group can enhance the lipophilicity and biological activity of the compound, allowing it to interact effectively with target organisms.

Case Study: Herbicidal Activity
Experimental studies have demonstrated that similar oxazole derivatives exhibit herbicidal activity against specific weed species. This suggests that this compound could be explored for its efficacy as an agricultural chemical.

Material Science

In material science, the compound's unique chemical structure can be utilized in the synthesis of novel polymers or materials with specific properties. Its ability to form stable bonds may be leveraged in creating advanced materials for various industrial applications.

Case Study: Polymer Synthesis
Research has shown that incorporating oxazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. This opens avenues for developing high-performance materials suitable for demanding applications.

Mechanism of Action

The mechanism of action of [2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group and oxazole ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Positional Isomers and Heterocyclic Variants

2-(2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl)acetic Acid
  • Structural Difference : The acetic acid group is at position 4 instead of 5.
  • Impact : Positional isomerism may alter dipole moments and hydrogen-bonding capacity, affecting solubility and crystallinity. The methyl group at position 5 could increase steric hindrance compared to the methyl group at position 4 in the target compound .
2-[3-Acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2H-pyrrol-1-yl]acetic Acid
  • Structural Difference : Replaces the oxazole ring with a pyrrole ring, introduces a hydroxyl group, and adds a ketone.
  • The hydroxyl group enhances hydrophilicity, while the ketone may influence redox stability .
2-{[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
  • Structural Difference : Substitutes oxazole with a triazole ring and replaces fluorine with chlorine.
  • Impact: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce dipole interactions.

Halogen-Substituted Analogues

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4)
  • Structural Difference : Contains a chlorophenyl group and a thiazole ring.
  • Impact: Chlorine’s lipophilicity may enhance membrane permeability but reduce solubility.
2-[(5Z)-5-[(3-{4-[(4-Fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic Acid
  • Structural Difference: Incorporates a thiazolidinone ring and a sulfanylidene group.
  • Impact: The thiazolidinone core is more rigid than oxazole, which could restrict conformational flexibility. The sulfanylidene group may increase metabolic stability .

Functional Group Modifications

Methyl Ester Derivatives (e.g., Methyl [2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetate)
  • Structural Difference : Replaces acetic acid with a methyl ester.
2-(4-Methyl-1,3-thiazol-5-yl)acetic Acid
  • Structural Difference : Substitutes oxazole with thiazole and removes the 4-fluorophenyl group.
  • Impact: Thiazole’s sulfur atom increases polar surface area, which may enhance interactions with metal ions or enzymes.

Biological Activity

[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]acetic acid is a synthetic organic compound classified as an oxazole derivative. Its unique structure, featuring a fluorophenyl group and an oxazole ring, suggests potential biological activities that warrant comprehensive investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

PropertyValue
Molecular FormulaC₁₂H₁₀FNO₃
Molecular Weight235.21 g/mol
CAS Number1172370-81-8
IUPAC Name2-[2-(4-fluorophenyl)-4-methyl-1,3-oxazol-5-yl]acetic acid

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorophenyl group enhances the compound's stability and reactivity, while the oxazole ring contributes to its unique electronic properties. Preliminary studies suggest that it may inhibit or activate certain enzymes or receptors, leading to various biological effects such as anti-inflammatory and anticancer activities.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC₅₀ Values : The compound exhibited IC₅₀ values ranging from 0.65 to 2.41 µM against MCF-7 cells, indicating significant cytotoxicity comparable to standard chemotherapeutics like doxorubicin .

Case Studies

  • Study on Apoptosis Induction :
    • A study evaluated the effect of this compound on MCF-7 cells.
    • Findings indicated that the compound increased p53 expression and caspase-3 cleavage, leading to enhanced apoptotic activity .
  • Comparison with Other Compounds :
    • In comparative studies with other oxazole derivatives, this compound showed superior cytotoxicity against various cancer cell lines.
    • It was noted that modifications in the phenyl ring could affect the antiproliferative activities significantly .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]acetic acid, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including:

  • Step 1 : Suzuki-Miyaura coupling to introduce the 4-fluorophenyl group.
  • Step 2 : Oxazole ring formation via cyclization of acylated intermediates (e.g., using POCl₃ or trifluoroacetic anhydride).
  • Step 3 : Incorporation of the acetic acid moiety via nucleophilic substitution or ester hydrolysis.
  • Characterization : Intermediates are validated using 1H^1 \text{H}/13C^{13} \text{C} NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, oxazole C=O at ~160 ppm) and HPLC-MS (exact mass: ~263.07 g/mol). For example, derivatives in used 1H^1 \text{H} NMR to confirm sulfonyl and thioacetamide functionalization .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Key Techniques :

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR to resolve substituent positions (e.g., methyl groups at δ 2.4–2.6 ppm, fluorophenyl aromatic signals).
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., C-O bond ~1.36 Å in oxazole rings; used this for a related fluorophenyl isoxazolone) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 263.07).

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Safety Measures :

  • PPE : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods due to potential respiratory irritancy.
  • First Aid : For skin contact, wash with soap/water; if inhaled, move to fresh air (per GHS guidelines in ) .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the compound’s electronic properties?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity (e.g., HOMO localized on oxazole ring, LUMO on fluorophenyl group).
  • Conformational Analysis : Use Karplus relationships ( ) to correlate NMR coupling constants (JJ) with dihedral angles .
  • Example : provided positional parameters for 2-(4-fluorophenyl)acetic acid, enabling comparison with DFT-optimized geometries .

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities?

  • Workflow :

  • Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule crystals.
  • Structure Solution : SHELXD for phase problem resolution; SHELXL for refinement (e.g., highlights SHELXL’s robustness for high-resolution data) .
  • Discrepancy Handling : Address twinning or disorder via SHELXPRO’s validation tools. For example, resolved a similar fluorophenyl-oxazole derivative’s structure with R-factor < 0.05 .

Q. What strategies are used to analyze structure-activity relationships (SAR) for derivatives with anticancer activity?

  • Approach :

  • Derivative Design : Modify substituents (e.g., sulfonyl groups in ) to alter hydrophobicity or hydrogen-bonding capacity .
  • In Vitro Assays : Test cytotoxicity (IC₅₀) against cancer cell lines (e.g., MCF-7, HeLa).
  • Molecular Docking : Map interactions with target proteins (e.g., tubulin or kinase binding pockets).

Q. How to address discrepancies between experimental and theoretical NMR data?

  • Resolution Strategies :

  • Solvent Effects : Simulate NMR shifts in explicit solvent models (e.g., DMSO-d₆) using PCM (Polarizable Continuum Model).
  • Dynamic Effects : Account for conformational averaging via MD simulations.
  • Case Study : reported experimental 1H^1 \text{H} NMR shifts for a sulfonyl derivative; DFT predictions can validate assignments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]acetic acid
Reactant of Route 2
[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]acetic acid

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